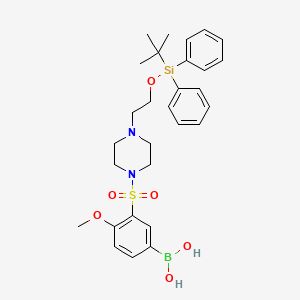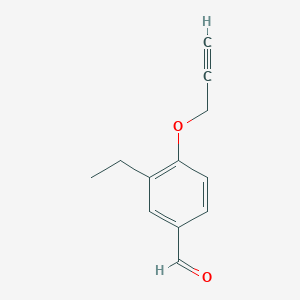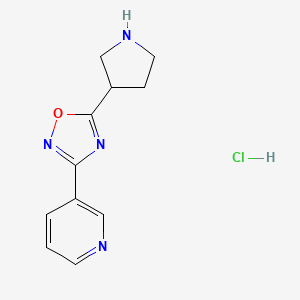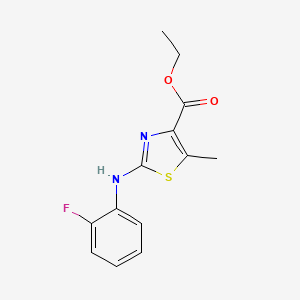
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
概要
説明
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid: is a complex organic compound featuring a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride to form tert-butyldiphenylsilyl ethers.
Formation of Piperazine Derivative: The protected intermediate is then reacted with piperazine to introduce the piperazine moiety.
Sulfonylation: The piperazine derivative undergoes sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boronic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, often in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is used as a versatile building block for the synthesis of more complex molecules. Its boronic acid group is particularly valuable in cross-coupling reactions.
Biology
Biologically, this compound can be used to study the interactions of boronic acids with biological molecules, such as enzymes and receptors. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperazine and sulfonyl groups are common motifs in many pharmaceuticals, contributing to the compound’s potential therapeutic properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The piperazine and sulfonyl groups may also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the piperazine and sulfonyl groups.
N-Boc Piperazine: A common intermediate in organic synthesis, similar in structure but without the boronic acid group.
Uniqueness
What sets (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for a wide range of applications in research and industry.
特性
IUPAC Name |
[3-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN2O6SSi/c1-29(2,3)40(25-11-7-5-8-12-25,26-13-9-6-10-14-26)38-22-21-31-17-19-32(20-18-31)39(35,36)28-23-24(30(33)34)15-16-27(28)37-4/h5-16,23,33-34H,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUASNFYULBRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN2O6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)






![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)

